REACTION_CXSMILES
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[C:1]([OH:10])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[NH2:4]>C(OC(=O)CCC)(=O)CCC>[CH2:2]([C:1]1[O:9][C:1](=[O:10])[C:2]2[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=2[N:4]=1)[CH2:8][CH3:7]
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Name
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|
Quantity
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3.4 g
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Type
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reactant
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Smiles
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C(C=1C(N)=CC=CC1)(=O)O
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Name
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Quantity
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10 mL
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Type
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solvent
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Smiles
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C(CCC)(=O)OC(CCC)=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was lowered to 90° C.
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Type
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CUSTOM
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Details
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the excess butyric anhydride was removed by distillation
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Type
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DISTILLATION
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Details
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The residue was distilled
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Name
|
|
Type
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product
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Smiles
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C(CC)C1=NC2=C(C(O1)=O)C=CC=C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |